

Benchmarking S07662: A Comparative Guide to Constitutive Androstane Receptor (CAR) Inverse Agonists

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Compound of Interest

Compound Name: S07662

Cat. No.: B1680356

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel Constitutive Androstane Receptor (CAR) inverse agonist, **S07662**, against other known inhibitors. The data presented is compiled from various in vitro studies to offer an objective analysis for researchers in drug metabolism, toxicology, and drug development.

Introduction to S07662

S07662 is a potent inverse agonist of the human Constitutive Androstane Receptor (CAR, NR1I3).^{[1][2]} Its chemical name is N-[(2-Methyl-3-benzofuranyl)methyl]-N'-(2-thienylmethyl)urea.^[3] The primary mechanism of action for **S07662** involves the recruitment of the nuclear receptor co-repressor (NCoR), which leads to the inhibition of CAR activity.^{[2][3][4]} This inhibitory action has been demonstrated by its ability to suppress the CITCO-induced expression of the CYP2B6 gene in human primary hepatocytes.^{[2][3][4]}

Performance Comparison of CAR Inverse Agonists

The following tables summarize the quantitative performance of **S07662** in comparison to other well-characterized CAR inverse agonists. The data is derived from various cell-based and biochemical assays.

Table 1: Potency of CAR Inverse Agonists

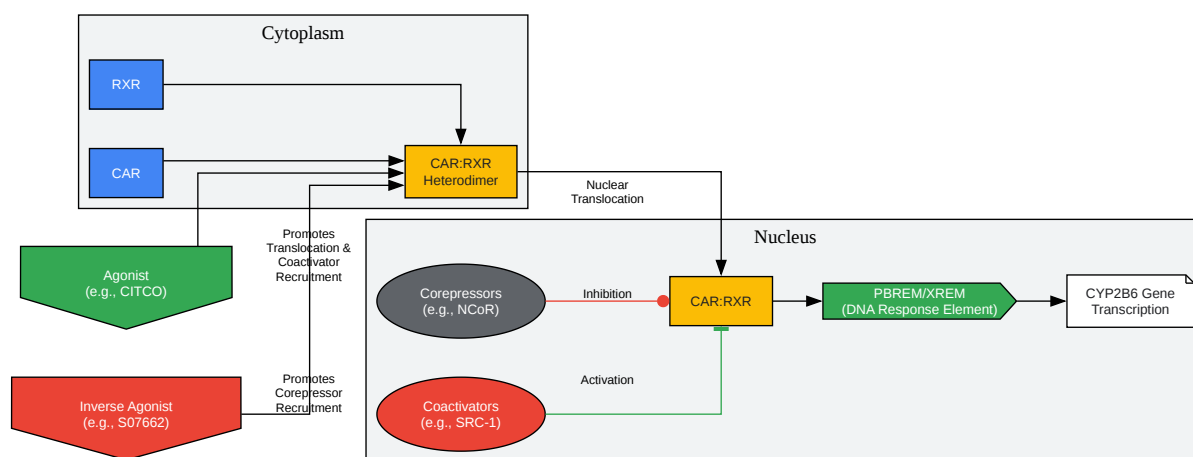
Compound	IC50 (μM)	Target	Notes
S07662	0.7	human CAR	Potent inverse agonist.[1][2]
CINPA1	~0.07	human CAR	A potent and specific CAR inhibitor.[5][6]
TO901317	2.2 (estimated)	human, mouse, rat CAR	Also a potent LXR and hPXR agonist.[7]
PK11195	Not specified	human CAR	Considered a potent small molecule inhibitor.[3][8]
Clotrimazole	Not specified	human CAR	Moderate inhibitor.[8][9]
Androstenol	>10 (weak)	human CAR	Weaker inverse agonist for human CAR compared to mouse CAR.[3]

Table 2: Efficacy of CAR Inverse Agonists

Compound	Maximal Effect (Emax)	Assay Context
PK11195	~80%	Inhibition of human CAR activity.[3]
17α-ethinylestradiol (EE2)	~50%	Inhibition of human CAR activity.[3]
Clotrimazole	~30-60%	Inhibition of human CAR activity.[3]
Androstenol	~30%	Inhibition of human CAR activity.[3]

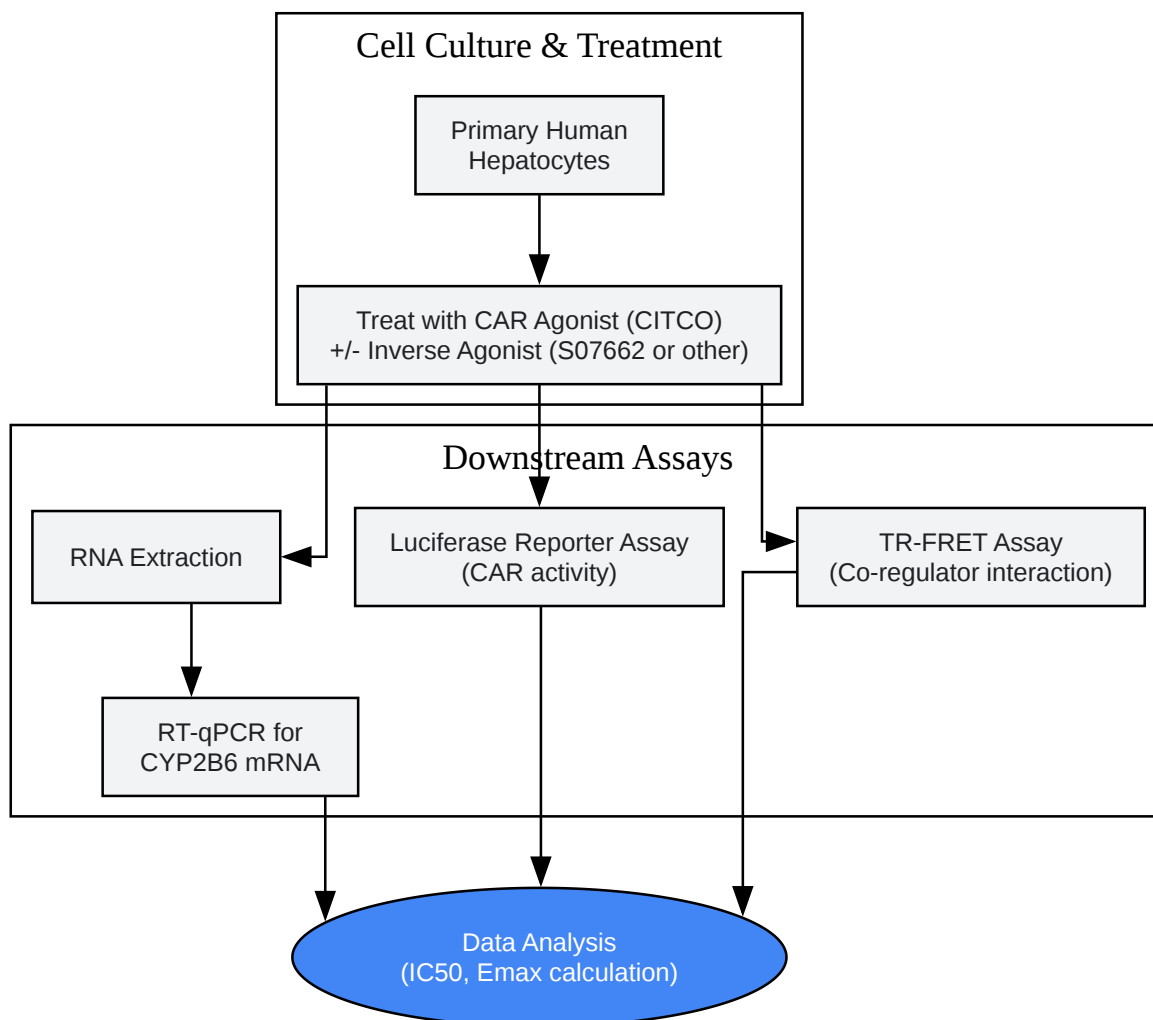
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of CAR and a typical experimental workflow for evaluating CAR inverse agonists.



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Caption: Constitutive Androstane Receptor (CAR) Signaling Pathway.



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